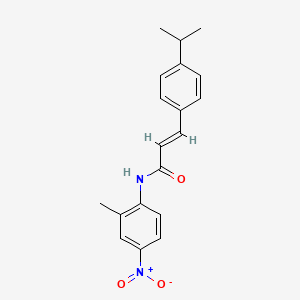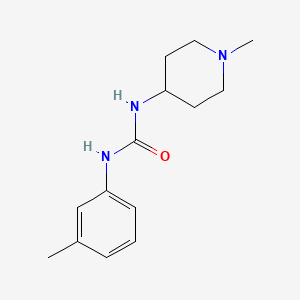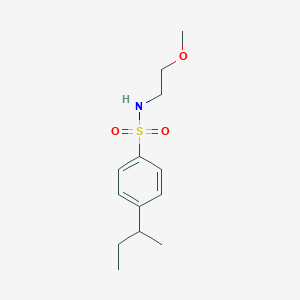![molecular formula C11H19N3O3S B5362847 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5362847.png)
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine, also known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that has been found to have a variety of physiological and biochemical effects.
作用機序
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). It binds to the pore-forming subunit of the Ikr channel and inhibits the flow of potassium ions through the channel. This results in prolongation of the action potential duration and an increase in the refractory period of cardiac cells. This compound has also been found to inhibit other potassium channels, such as the ATP-sensitive potassium channel (KATP) and the inward rectifier potassium channel (Kir).
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been found to prolong the QT interval of the electrocardiogram, which can lead to cardiac arrhythmias. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, this compound has been found to have neuroprotective effects in animal models of stroke and epilepsy.
実験室実験の利点と制限
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is a useful tool for studying the role of potassium channels in various physiological and pathological processes. Its selectivity for the Ikr channel makes it a valuable tool for investigating the mechanisms of cardiac arrhythmias. However, this compound has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, this compound has been found to have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine. One direction is to investigate the effects of this compound on other ion channels and receptors. Another direction is to develop more selective and potent potassium channel blockers that can be used in clinical settings. Finally, future research could focus on the development of new therapeutic strategies for the treatment of cardiac arrhythmias, epilepsy, and cancer based on the modulation of potassium channels.
合成法
The synthesis of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with ethyl 4-chloro-3-oxobutanoate, followed by the reaction of the resulting intermediate with 4-pyrazole sulfonyl chloride. The final product is obtained through purification and isolation using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,6-dimethylmorpholine is widely used in scientific research to study the role of potassium channels in various physiological and pathological processes. It has been found to be useful in studying the mechanisms of cardiac arrhythmias, epilepsy, and cancer. This compound has also been used to investigate the effects of potassium channel blockers on the nervous system and the cardiovascular system.
特性
IUPAC Name |
4-(1-ethylpyrazol-4-yl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-4-13-8-11(5-12-13)18(15,16)14-6-9(2)17-10(3)7-14/h5,8-10H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJYOFFQNITGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)

![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)


